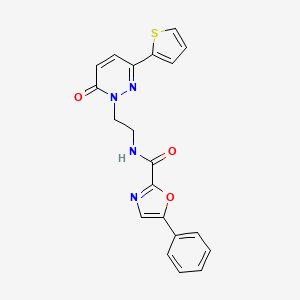

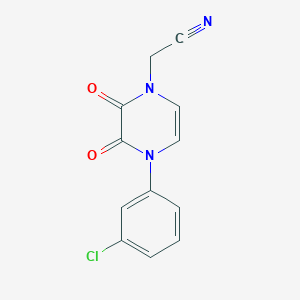

![molecular formula C16H15Cl2NO2S B2755950 (E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1090686-32-0](/img/structure/B2755950.png)

(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide, commonly referred to as Diclomec, is a chemical compound that belongs to the family of sulfonamide-based nonsteroidal anti-inflammatory drugs (NSAIDs). Diclomec is known for its potent analgesic, anti-inflammatory, and antipyretic properties.

Wissenschaftliche Forschungsanwendungen

1. Endothelin Receptor Antagonist

(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide derivatives have been studied as part of a novel class of endothelin (ET) receptor antagonists. These compounds, including YM-598 monopotassium, show promising oral antagonistic activities and pharmacokinetic profiles, and some are in clinical trials. Studies have explored the structure-activity relationships (SARs) of these compounds, particularly in the 2-phenylethenesulfonamide region, to enhance their effectiveness as ET(A)/ET(B) mixed antagonists (Harada et al., 2001).

2. Biological Screening and Enzyme Inhibition

Research has been conducted on derivatives of (E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide for their biological potential. Synthesized derivatives have been screened against Gram-negative and Gram-positive bacteria and evaluated for their enzyme inhibition potential against enzymes like lipoxygenase and chymotrypsin, exhibiting moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

3. Anticancer Applications

Some (E)-N-aryl-2-arylethenesulfonamide analogues have been synthesized and evaluated for their anticancer activity. Certain compounds in this series demonstrated potent cytotoxicity against a wide spectrum of cancer cell-lines, including drug-resistant cell-lines. These compounds also exhibited potential in vivo as anticancer agents, with studies indicating their ability to disrupt microtubule formation and arrest cells in the mitotic phase (Reddy et al., 2013).

4. Chemical Genetics in Plant Biology

A study explored small molecules with ethylene-like biological activity for their effects on Arabidopsis seedlings. Among the compounds tested, certain analogues displayed promising biological activity, including induction of a triple response in Arabidopsis. This research contributes to understanding the action mechanism of these compounds in plant biology and their potential use in studying plant growth and development (Oh et al., 2017).

Eigenschaften

IUPAC Name |

(E)-N-[1-(2,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2S/c1-12(15-8-7-14(17)11-16(15)18)19-22(20,21)10-9-13-5-3-2-4-6-13/h2-12,19H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQTVHIBFWKGCE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(16Z)-16-[(2E)-1-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-14-methyl-2-oxa-14-azatetracyclo[7.4.3.0^{1,10}.0^{3,8}]hexadeca-3,5,7-trien-15-one](/img/structure/B2755874.png)

![3-chloro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2755877.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione](/img/structure/B2755879.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2755884.png)

![2-(pyrimidin-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2755888.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2755890.png)